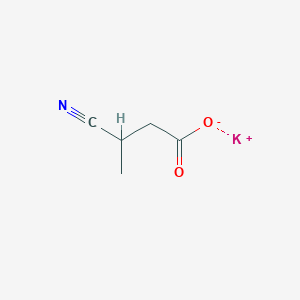

Potassium 3-cyanobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 3-cyanobutanoate, also known as KCB, is a potassium salt of 3-cyanobutanoic acid. It is a white crystalline powder that is soluble in water and has a molecular weight of 157.18 g/mol. KCB is widely used in scientific research as it has several biochemical and physiological effects on the body.

Scientific Research Applications

- Findings : Hydroponic experiments revealed that KCB improved the tolerance of rye seedlings to FT and Cd compound stress. It increased antioxidant enzyme activity (peroxidase and superoxide dismutase), soluble protein, and soluble sugar content while reducing malondialdehyde levels .

Plant Stress Tolerance Enhancement

Potassium-Ion Batteries (PIBs)

Mechanism of Action

Target of Action

Potassium 3-cyanobutanoate, like other potassium-based compounds, primarily targets potassium channels . These channels are transmembrane complexes that regulate the resting membrane potential and the duration of action potentials in cells . The opening of these channels brings about an efflux of K+ ions that induces cell repolarization after depolarization, returns the transmembrane potential to its resting state, and enables for continuous spiking ability .

Mode of Action

Potassium 3-cyanobutanoate interacts with its targets, the potassium channels, in a manner similar to other potassium channel blockers . It binds to and blocks these channels, thereby prolonging the action potential duration . This results in an increase in the effective refractory period (ERP), which prevents re-entrant arrhythmias .

Biochemical Pathways

Potassium channel blockers generally affect theaction potential generation and propagation in cells . By blocking potassium channels, these compounds delay repolarization, leading to prolonged action potentials . This can interfere with normal cellular functions and biochemical pathways, particularly those involving ion transport and electrical signaling.

Pharmacokinetics

Potassium-based compounds are generally absorbed rapidly and reach maximum plasma concentration at 15–20 h after oral administration . They are metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A significant portion of the administered dose is excreted in the urine as metabolites .

Result of Action

The primary result of Potassium 3-cyanobutanoate’s action is the prolongation of the action potential duration in cells . This can lead to changes in cellular excitability and responsiveness to synaptic inputs . In the context of neurological disorders, this could potentially influence neuronal firing patterns and synaptic transmission .

Action Environment

The action, efficacy, and stability of Potassium 3-cyanobutanoate, like other potassium-based compounds, can be influenced by various environmental factors. These include the pH of the environment, the presence of other ions, and the temperature . For instance, changes in extracellular potassium concentrations can alter the function of potassium channels and, consequently, the efficacy of potassium channel blockers .

properties

IUPAC Name |

potassium;3-cyanobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.K/c1-4(3-6)2-5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJKSYNVNXLOEM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])C#N.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 3-cyanobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)

![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)

![2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2438829.png)

![2-(1,3-Dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)ethanesulfonyl fluoride](/img/structure/B2438830.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)